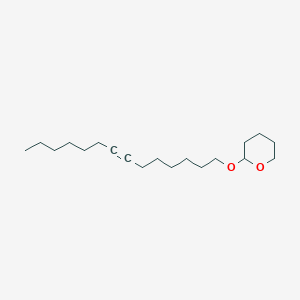

2-(7-Tetradecynyloxy)tetrahydropyran

Description

2-(7-Tetradecynyloxy)tetrahydropyran is a tetrahydropyran derivative featuring a 14-carbon alkynyl ether substituent at the 2-position of the tetrahydropyran ring. The compound’s structure combines the six-membered oxygen-containing heterocycle (tetrahydropyran) with a long hydrophobic chain terminated by a triple bond (tetradecynyloxy group).

The terminal alkyne group in this compound may enable further functionalization via click chemistry or Sonogashira coupling, making it valuable in materials science and pharmaceutical research. Its applications likely parallel those of structurally related compounds, such as 2-(4-Pentynyloxy)tetrahydropyran, which is utilized in drug development and agrochemical synthesis due to its versatility .

Properties

IUPAC Name |

2-tetradec-7-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-6,9-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKZIUZLFYYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Tetradecynyloxy)tetrahydropyran typically involves the reaction of tetradec-7-yn-1-ol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(7-Tetradecynyloxy)tetrahydropyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylenic carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(7-Tetradecynyloxy)tetrahydropyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Tetradecynyloxy)tetrahydropyran involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Unsaturation: The tetradecynyloxy group’s extended hydrophobic chain (14 carbons) contrasts with shorter analogs like 2-(4-Pentynyloxy)tetrahydropyran (5 carbons). The triple bond in tetradecynyloxy increases rigidity and reactivity compared to the double bond in dodecenyloxy derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Boiling Points : The parent tetrahydropyran has a low boiling point (88°C) due to its small size , whereas this compound’s extended alkyl chain likely raises its boiling point significantly.

- Hydrogen Bonding : The tetrahydropyran oxygen acts as a strong hydrogen bond acceptor, a feature critical in biological interactions (e.g., antileishmanial activity in related compounds) . The terminal alkyne in this compound may introduce additional weak hydrogen bonding or dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.